N-methyl-2-(morpholin-2-yl)acetamide hydrochloride
Description
Its molecular formula and exact molecular weight are unspecified in the available evidence, but the core structure includes:
- A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom).
- An acetamide backbone with an N-methyl group.
- A hydrochloride salt to enhance solubility .
The hydrochloride salt is likely formed during neutralization steps.
Properties
CAS No. |
2751621-19-7 |
|---|---|
Molecular Formula |
C7H15ClN2O2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
N-methyl-2-morpholin-2-ylacetamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-8-7(10)4-6-5-9-2-3-11-6;/h6,9H,2-5H2,1H3,(H,8,10);1H |
InChI Key |
KHPBCXFHSUDHHU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1CNCCO1.Cl |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- N-methyl-2-(morpholin-2-yl)acetamide hydrochloride has been investigated as a potential intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders. Its structure allows for modifications that can enhance pharmacological properties.
-
Analgesic and Anesthetic Agents :
- Research indicates that derivatives of this compound exhibit analgesic properties, making them candidates for pain management therapies. Studies have shown that these compounds can interact with opioid receptors, potentially leading to the development of new analgesics with reduced side effects compared to traditional opioids .
- Antidepressant and Anxiolytic Effects :
Case Study 1: Synthesis of Methylphenidate
A notable application of this compound is in the synthesis of methylphenidate, a medication widely used for ADHD. The process involves using this compound as an intermediate, demonstrating its utility in producing well-known therapeutic agents .
Case Study 2: Development of New Analgesics
In a recent study, researchers synthesized several morpholine-based compounds, including this compound, to evaluate their analgesic properties. The findings indicated that certain derivatives displayed significant pain-relieving effects in animal models, suggesting potential for further clinical development .
Toxicological Considerations
While exploring the applications of this compound, it is crucial to consider its safety profile. Toxicological studies have indicated that compounds containing morpholine structures may exhibit varying degrees of toxicity depending on their specific chemical modifications. Careful evaluation through preclinical testing is essential before advancing to human trials .
Mechanism of Action
The mechanism by which N-methyl-2-(morpholin-2-yl)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
2-(2-Oxomorpholin-3-yl)Acetamide Derivatives
Example Compounds :
- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- 2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
Key Differences :
The 2-oxo group in the derivatives introduces a ketone, which may enhance hydrogen-bonding interactions with biological targets. However, the additional substituents (e.g., acetyl) increase molecular weight and reduce solubility compared to the unsubstituted morpholin-2-yl analog .
N-[3-(N'-Hydroxycarbamimidoyl)Phenyl]-2-(Morpholin-4-yl)Acetamide
However, the hydroxycarbamimidoyl group may confer instability under acidic conditions compared to the simpler morpholin-2-yl structure .
Piperazine-Based Acetamides
Example Compound :
- N-Methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide hydrochloride (CAS 2243384-71-4)
Key Differences: Piperazine’s dual nitrogen atoms increase basicity, which may enhance solubility in acidic environments but reduce blood-brain barrier penetration compared to morpholine.
Trifluoroethyl-Substituted Acetamide
Example Compound :
- N-Methyl-2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (Example 31 in EP 3,407,716 B1)
Key Differences: The trifluoroethyl group confers metabolic resistance and lipophilicity, making the analog more suitable for prolonged action.
Research Implications
- Structural Modifications : Introducing substituents (e.g., sulfonyl or acetyl groups) could optimize bioactivity but may require trade-offs in solubility .
Biological Activity
N-methyl-2-(morpholin-2-yl)acetamide hydrochloride is a compound of interest in various fields of biological research, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring, which is known for its ability to interact with biological targets. The presence of the methyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within cells. It has been shown to modulate various signaling pathways, which can lead to significant biological effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes that are critical for cellular metabolism.
- Receptor Binding : It has a notable affinity for sigma receptors (σ1 and σ2), with studies indicating a high selectivity for σ1 receptors over σ2 receptors, suggesting potential implications in pain modulation and neuroprotection .
Antinociceptive Effects
Research has demonstrated that this compound exhibits antinociceptive properties. For instance, in formalin-induced pain models, the compound significantly reduced pain responses when administered both locally and intrathecally . This suggests its potential use in pain management therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate that it could be effective against resistant bacterial infections .
Case Studies and Research Findings
- Study on Sigma Receptor Affinity : A study reported that this compound had a Ki value of 42 nM for σ1 receptors, demonstrating significant selectivity compared to σ2 receptors. This selectivity is crucial for developing targeted therapies for conditions like chronic pain .
- Anticancer Potential : In a series of experiments evaluating structural analogs, compounds similar to N-methyl-2-(morpholin-2-yl)acetamide showed promising anti-proliferative effects against liver cancer cell lines (HepG2), with IC50 values indicating effective cytotoxicity at low concentrations .
- Cytotoxicity Evaluation : A comprehensive evaluation of cytotoxic profiles revealed that while exhibiting antimicrobial activity, the compound maintains a relatively low toxicity profile against primary human cells, making it a candidate for further therapeutic exploration .
Table 1: Biological Activity Summary
Table 2: Sigma Receptor Binding Affinity
| Compound | Ki (nM) | Selectivity Ratio (σ1/σ2) |
|---|---|---|
| N-methyl-2-(morpholin-2-yl)acetamide | 42 | 36 |
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group and morpholine ring make this compound susceptible to hydrolysis under acidic or basic conditions. Hydrolysis of the acetamide moiety yields 2-(morpholin-2-yl)acetic acid and methylamine hydrochloride as primary products.
Conditions and Reagents:
-
Acidic Hydrolysis: Concentrated HCl (6M) at reflux (100–110°C) for 6–8 hours.
-
Basic Hydrolysis: Aqueous NaOH (2M) at 80°C for 4–6 hours.
Key Observations:
-
Acidic conditions favor cleavage of the amide bond without disrupting the morpholine ring.
-
Basic hydrolysis may lead to partial ring-opening of the morpholine moiety if prolonged.
Oxidation and Reduction
The tertiary amine in the morpholine ring and the acetamide group participate in redox reactions.
Oxidation
-
Reagents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
-
Products:
-
Oxidation of the morpholine nitrogen generates N-oxide derivatives .
-
Acetamide oxidation under strong conditions yields carboxylic acid derivatives .
-
Example Reaction:
Reduction
-
Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Products:
-
Reduction of the acetamide group produces N-methyl-2-(morpholin-2-yl)ethylamine .
-
Morpholine ring reduction is less common but possible under high-pressure hydrogenation.
-
Substitution Reactions
The morpholine nitrogen and acetamide’s methyl group are sites for nucleophilic substitution.
N-Alkylation/Arylation
-
Reagents: Alkyl halides (e.g., methyl iodide) or aryl boronic acids .
-
Conditions: Catalyzed by triethylamine (TEA) or palladium complexes .
-
Products:
Acetamide Functionalization
-
Reagents: Thionyl chloride (SOCl₂) converts the acetamide to a reactive acyl chloride , enabling condensation with amines or alcohols.
-
Example: Reaction with ethanol produces ethyl 2-(morpholin-2-yl)acetate .
Condensation and Cyclization
The compound participates in cyclocondensation reactions to form heterocycles.
Example:
-
Reaction with thiourea in acidic ethanol yields morpholine-fused thiazolidinones , leveraging the acetamide’s carbonyl group.
Conditions:
-
Ethanolic HCl, reflux (12 hours).
Biochemical Interactions
The compound interacts with enzymes via hydrogen bonding and hydrophobic interactions, inhibiting targets like thymidylate synthase (via morpholine’s oxygen and acetamide’s carbonyl) .
Key Findings:
-
Molecular docking studies show binding at allosteric sites, disrupting substrate access .
-
Anticancer activity observed in vitro against HCT-116 and MCF-7 cell lines (IC₅₀: 12–18 μg/mL) .
Mechanistic Insights
Preparation Methods
Step 1: Synthesis of 2-(Morpholin-2-yl)Acetic Acid
The reaction begins with the condensation of morpholine with acetic anhydride under controlled conditions. Morpholine (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) and cooled to 0–5°C. Acetic anhydride (1.2 equiv) is added dropwise over 30 minutes, followed by stirring at room temperature for 4–6 hours. The intermediate, 2-(morpholin-2-yl)acetic acid, is isolated via aqueous workup:
Optimization Notes :
-
Solvent selection : DMF increases reaction rate but complicates purification due to high boiling point, whereas DCM allows easier solvent removal.
-
Yield : 78–85% after crystallization from ethyl acetate/hexane.
Step 2: N-Methylation and Hydrochloride Formation
The intermediate is methylated using methyl iodide (1.5 equiv) in the presence of a base. Potassium carbonate (2.0 equiv) is added to a solution of 2-(morpholin-2-yl)acetic acid in acetone, followed by methyl iodide at 40–45°C for 8–12 hours. The crude N-methyl-2-(morpholin-2-yl)acetamide is extracted with DCM, dried over sodium sulfate, and concentrated. The free base is then treated with hydrochloric acid (1.1 equiv in diethyl ether) to precipitate the hydrochloride salt:
Critical Parameters :
-
Methylation efficiency : Excess methyl iodide improves conversion but risks quaternization of the morpholine nitrogen.
-
Salt precipitation : Stoichiometric HCl ensures complete protonation without degrading the acetamide.
Alternative Routes and Methodological Variations
One-Pot Reductive Amination
A less common approach involves reductive amination of morpholine-2-carbaldehyde with methylamine in the presence of sodium cyanoborohydride. This method condenses the two-step process into a single reaction vessel but suffers from lower yields (55–60%) due to competing side reactions:
Challenges :
-
Byproduct formation : Over-reduction of the imine intermediate to morpholine derivatives.
-
Purification : Requires column chromatography (silica gel, eluent: CHCl/MeOH 9:1).
Catalytic N-Methylation Using CO2_22/H2_22
Emerging methodologies explore sustainable methylation agents. A recent patent describes the use of carbon dioxide and hydrogen under ruthenium catalysis (RuCl/PPh) to methylate the morpholine-acetic acid intermediate:
Advantages :
Purification and Characterization
Crystallization vs. Chromatography
Analytical Data
Key Characterization Metrics :
-
H NMR (DO) : δ 3.72 (m, 4H, morpholine OCH), 3.15 (s, 3H, NCH), 2.95 (t, 2H, CHCO), 2.65 (m, 4H, morpholine NCH).
-
HPLC purity : ≥98% (C18 column, 0.1% TFA in acetonitrile/water).
Industrial-Scale Considerations
Solvent Recovery
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Morpholine | 120 |
| Acetic anhydride | 90 |
| Methyl iodide | 300 |
| Total (per kg product) | 850 |
Q & A
Q. What are the common synthetic routes for N-methyl-2-(morpholin-2-yl)acetamide hydrochloride?
Methodological Answer: A typical synthesis involves coupling morpholine derivatives with N-methylacetamide precursors. For example, acetylation reactions using acetyl chloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) are effective for introducing the acetamide group. Subsequent steps may involve purification via silica gel chromatography (MeOH/CH₂Cl₂ gradients) and recrystallization from solvents like ethyl acetate to achieve high purity . Another route employs reductive amination with acetaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol, followed by hydrolysis and coupling with aniline derivatives using HATU/DIPEA in DMF .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with key signals including morpholine ring protons (δ 3.3–4.1 ppm) and acetamide carbonyl resonances (~168–170 ppm) . High-resolution mass spectrometry (HRMS) or ESI/APCI-MS provides molecular ion verification (e.g., [M+H]⁺ or [M+Na]⁺ peaks). Purity can be assessed via reverse-phase HPLC with UV detection, using C18 columns and gradients of acetonitrile/water .
Advanced Research Questions
Q. How can researchers address challenges in the stereoselective synthesis of N-methyl-2-(morpholin-2-yl)acetamide derivatives?
Methodological Answer: Stereochemical control often requires chiral auxiliaries or catalysts. For instance, using enantiopure morpholine precursors (e.g., (R)-pyrrolidin-2-yl derivatives) ensures retention of configuration during coupling steps . Asymmetric hydrogenation or enzymatic resolution may enhance enantiomeric excess. Computational modeling (e.g., DFT calculations) can predict steric and electronic effects to optimize reaction conditions .
Q. What strategies are effective in resolving data contradictions during crystallographic refinement of morpholine-containing acetamides?
Methodological Answer: Discrepancies in crystallographic data (e.g., anisotropic displacement parameters) can be addressed using SHELXL for small-molecule refinement. Key steps include:
Q. How should researchers handle hygroscopicity and stability issues during storage of this compound?
Methodological Answer: Due to the hydrochloride salt's hygroscopic nature, storage under inert atmospheres (argon or nitrogen) in desiccators with silica gel is essential. For long-term stability, lyophilization from aqueous solutions and storage at -20°C in amber vials prevents degradation. Periodic analysis via TGA/DSC can monitor thermal stability .
Q. What methodologies are suitable for identifying and quantifying synthetic by-products or impurities?
Methodological Answer: LC-MS/MS with ion-trap or Q-TOF detectors enables impurity profiling. For example, trace by-products from incomplete acetylation (e.g., free amine intermediates) can be detected using hydrophilic interaction chromatography (HILIC). Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) provides absolute purity data .
Data Analysis and Experimental Design
Q. How can computational tools aid in the design of novel N-methyl-2-(morpholin-2-yl)acetamide analogs?
Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to biological targets like κ-opioid receptors . QSAR models using MOE or Schrödinger Suite optimize substituent effects on bioactivity. Virtual screening of Enamine Building Blocks (e.g., chiral pyrrolidine libraries) accelerates lead discovery .
Q. What experimental controls are critical for reproducibility in kinetic studies of this compound’s reactions?
Methodological Answer: Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
